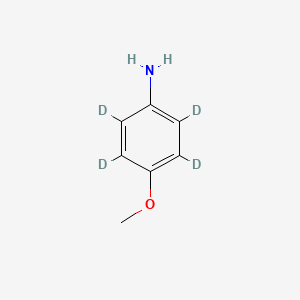![molecular formula C9H11N5 B1148971 N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1314924-36-1](/img/new.no-structure.jpg)
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzo-fused triazole ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction monitoring, and product isolation. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Mecanismo De Acción
The mechanism of action of N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound, which lacks the ethyl and carboximidamide groups.
N-methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide: A similar compound with a methyl group instead of an ethyl group.
1H-benzo[d][1,2,3]triazol-1-yl acetic acid: A derivative with an acetic acid group instead of a carboximidamide group.
Uniqueness
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1314924-36-1 |
|---|---|
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.21714 |
Sinónimos |
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








